

Application Note & Protocol: Regioselective Nitration of Salicylic Acid

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Compound of Interest

Compound Name: 3-Nitrosalicylic Acid Sodium Salt

Cat. No.: B576111

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Abstract: This comprehensive guide details the experimental procedure for the nitration of salicylic acid, a classic example of electrophilic aromatic substitution.^[1] Primarily yielding 5-nitrosalicylic acid, this protocol is of significant interest for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries.^{[2][3]} This document provides an in-depth, step-by-step protocol using a mixed acid (sulfuric and nitric acid) approach, explains the underlying chemical principles, outlines critical safety procedures, and details methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction: The Significance of Nitrosalicylic Acids

Salicylic acid is a bifunctional aromatic compound containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. Both substituents are activating and direct incoming electrophiles to specific positions on the aromatic ring. The nitration of salicylic acid is a cornerstone reaction in organic synthesis, primarily leading to the formation of 5-nitrosalicylic acid and, to a lesser extent, 3-nitrosalicylic acid.^{[2][4]} These nitro-derivatives are crucial precursors for a variety of more complex molecules, including 5-aminosalicylic acid (Mesalamine), a key anti-inflammatory drug.^[5]

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the nitronium ion (NO_2^+), generated in situ from the reaction of nitric acid and a strong acid catalyst

like sulfuric acid, acts as the electrophile.[1][6][7] The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The regioselectivity of the reaction, favoring substitution at the C5 position (para to the hydroxyl group), is a result of the powerful directing effect of the hydroxyl group and steric hindrance at the positions ortho to it.

This application note will focus on a widely-used and reliable method employing a mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism and Workflow

The nitration of salicylic acid is a multi-step process that begins with the generation of the electrophile, followed by its attack on the aromatic ring, and finally, the restoration of aromaticity.

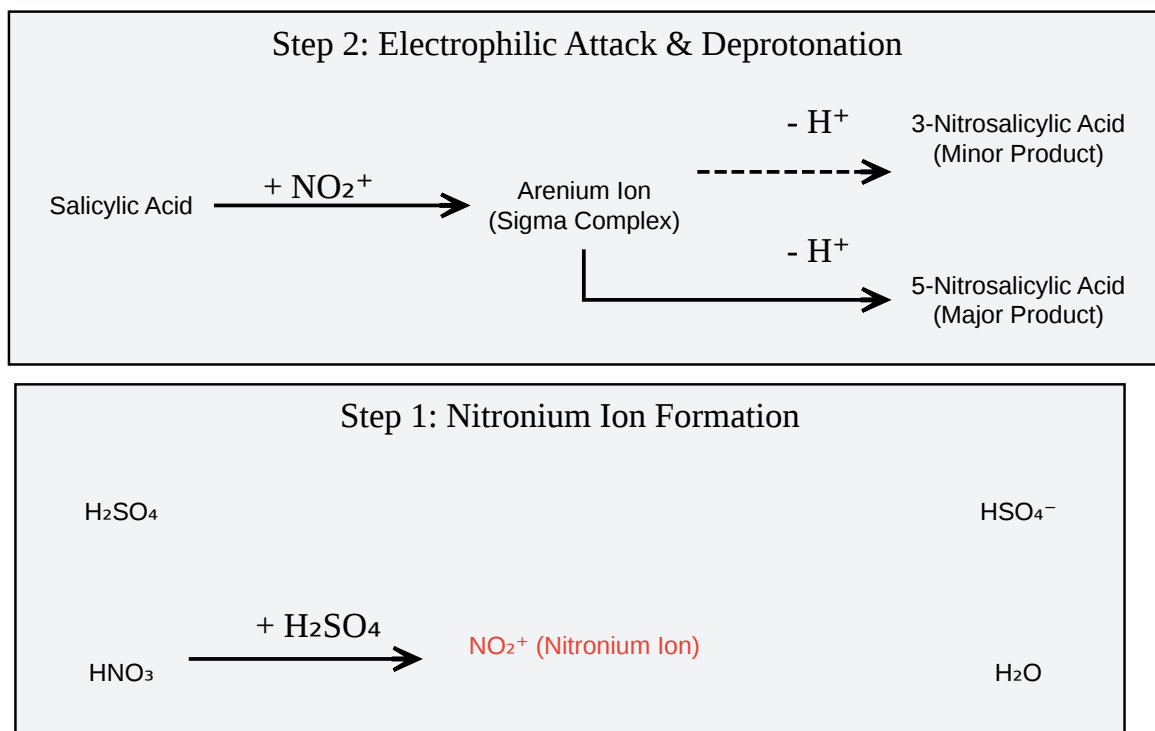
Generation of the Nitronium Ion

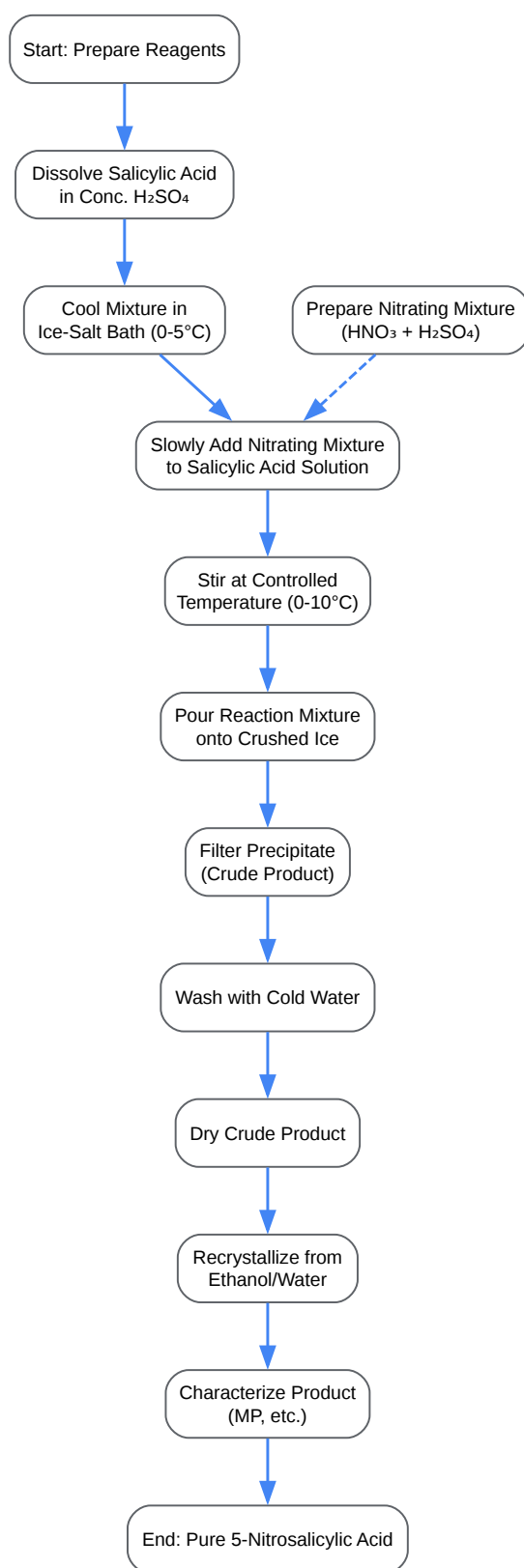
Concentrated sulfuric acid protonates nitric acid, leading to the formation of a good leaving group (water) and the highly electrophilic nitronium ion (NO_2^+). [7][8]

Electrophilic Attack and Isomer Formation

The electron-rich aromatic ring of salicylic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][9] The hydroxyl group strongly directs the substitution to the ortho and para positions. Due to steric hindrance from the adjacent bulky carboxylic acid group, the para-position (C5) is favored over the ortho-position (C3). A deprotonation step then restores the aromaticity of the ring, yielding the final nitrosalicylic acid products.[9]

Diagram: Reaction Mechanism





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